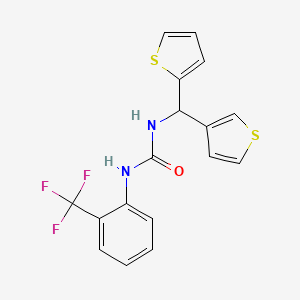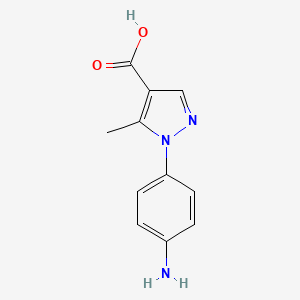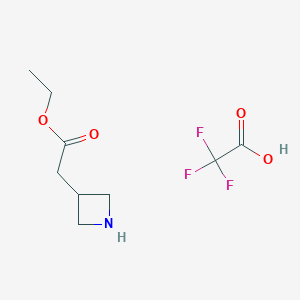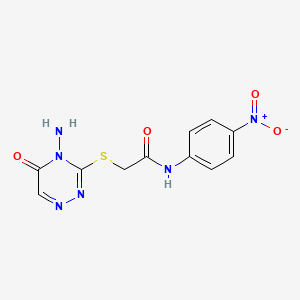
methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound. It contains an isoquinoline backbone, which is a type of nitrogen-containing heterocycle . The compound also features a carboxylate ester group and a dichlorobenzamido group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the isoquinoline ring, a bicyclic compound containing a benzene ring fused to a pyridine ring. The dichlorobenzamido group would contribute to the electron-withdrawing nature, potentially affecting the compound’s reactivity.Chemical Reactions Analysis
As for the chemical reactions, it would depend on the specific conditions and reagents used. The compound could potentially undergo reactions typical for isoquinolines, carboxylate esters, and dichlorobenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester could make it more polar and potentially increase its solubility in certain solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structural analysis of these compounds, including methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, was confirmed by X-ray structural analysis, indicating the importance of structural studies in understanding the properties of similar compounds (Rudenko et al., 2013).
Antiplasmodial Activity
- The synthesis of 7H-Indolo[2,3-c]quinoline through a novel approach starting from commercially available precursors and its selective methylation to yield 5-methyl-5H-indolo[2,3-c]quinoline (Isoneocryptolepine) has been explored. This compound serves as an interesting new lead compound in the search for new antiplasmodial drugs, highlighting the potential medicinal applications of structurally related compounds (Hostyn et al., 2005).
Enantiomerically Pure Tetrahydroisoquinolines
- The synthesis of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids and their derivatives, including the synthesis of the alkaloid (+)-corlumine, has been described. This work demonstrates the capability to synthesize enantiomerically pure tetrahydroisoquinolines, which are important groups of alkaloids, showcasing the synthetic versatility of compounds within this family (Huber & Seebach, 1987).
Cytotoxic Activity
- The synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives for their cytotoxic activity have been conducted. These studies offer insights into the potential therapeutic applications of isoquinoline derivatives in cancer treatment, suggesting areas where the compound of interest might find application (Bu et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 7-[(3,4-dichlorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)21-17(23)12-3-5-15(19)16(20)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTKBQIGGQYERQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)



![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)

![[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2396889.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)